Chloroorienticin E

Description

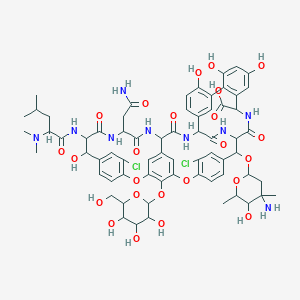

Structure

2D Structure

Properties

CAS No. |

118373-84-5 |

|---|---|

Molecular Formula |

C67H77Cl2N9O24 |

Molecular Weight |

1463.3 g/mol |

IUPAC Name |

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[2-(dimethylamino)-4-methylpentanoyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C67H77Cl2N9O24/c1-24(2)13-36(78(5)6)60(90)76-50-52(84)27-8-11-39(33(68)15-27)98-41-17-29-18-42(57(41)102-66-55(87)54(86)53(85)43(23-79)100-66)99-40-12-9-28(16-34(40)69)56(101-45-22-67(4,71)58(88)25(3)97-45)51-64(94)75-49(65(95)96)32-19-30(80)20-38(82)46(32)31-14-26(7-10-37(31)81)47(61(91)77-51)74-62(92)48(29)73-59(89)35(21-44(70)83)72-63(50)93/h7-12,14-20,24-25,35-36,43,45,47-56,58,66,79-82,84-88H,13,21-23,71H2,1-6H3,(H2,70,83)(H,72,93)(H,73,89)(H,74,92)(H,75,94)(H,76,90)(H,77,91)(H,95,96) |

InChI Key |

HAKVEOXLVAZZAL-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)N(C)C)O)Cl)O)C(=O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)N(C)C)O)Cl)O)C(=O)O)(C)N)O |

Synonyms |

chloroorienticin E |

Origin of Product |

United States |

Inhibition of Bacterial Cell Wall Biosynthesis

The bacterial cell wall is a rigid structure composed of peptidoglycan, which is essential for maintaining cell shape and protecting against osmotic lysis. oup.comfrontiersin.org Peptidoglycan consists of long glycan chains of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units, which are cross-linked by short peptide bridges. oup.commdpi.com

Chloroorienticin E, like other glycopeptide antibiotics, inhibits the late stages of peptidoglycan synthesis. oup.comoup.com Specifically, it prevents the polymerization of the glycan chains (transglycosylation) and the cross-linking of the peptide side chains (transpeptidation). oup.comscinews.uzasm.org This inhibition leads to the accumulation of lipid-associated disaccharide-pentapeptide precursors, known as Lipid II, and weakens the cell wall, ultimately causing bacterial cell death. oup.com

Interactions with Peptidoglycan Precursors D Ala D Ala Terminus

The inhibitory action of Chloroorienticin E is mediated by its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chains of peptidoglycan precursors. ontosight.aioup.com The heptapeptide (B1575542) core of the antibiotic forms a rigid binding pocket that sequesters the D-Ala-D-Ala moiety through a network of five hydrogen bonds and hydrophobic interactions. oup.comoup.com This binding sterically hinders the enzymes responsible for the subsequent steps of cell wall synthesis. oup.comasm.org

The emergence of vancomycin (B549263) resistance in bacteria, particularly enterococci, is often due to the alteration of the D-Ala-D-Ala target to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). researchgate.netnih.gov This substitution reduces the binding affinity of vancomycin, rendering it ineffective. researchgate.net

Enzymatic Targets and Inhibition Kinetics E.g., Transglycosylase

The primary enzymatic target of Chloroorienticin E is the transglycosylase domain of penicillin-binding proteins (PBPs). oup.comscinews.uz By binding to the D-Ala-D-Ala terminus of the Lipid II substrate, this compound prevents the transglycosylase from incorporating the disaccharide-pentapeptide unit into the growing peptidoglycan chain. oup.comscinews.uzasm.org This mode of action is distinct from direct enzyme inhibition; instead, it involves sequestering the substrate. oup.comoup.com

Some studies on related glycopeptides, such as oritavancin (B1663774) (a derivative of chloroeremomycin), suggest that these molecules may also directly inhibit the transglycosylase enzyme, independent of their binding to the D-Ala-D-Ala terminus. nih.gov This dual mechanism could contribute to their enhanced activity against vancomycin-resistant strains. nih.gov

The dimerization of glycopeptide antibiotics is also a crucial factor in their activity. Dimerization is often cooperative with the binding of the D-Ala-D-Ala ligand, meaning that the binding of the ligand enhances dimerization, and vice versa. oup.com This cooperative effect leads to stronger interactions at the target site and increased antibacterial potency. oup.com

Exploration of Potential Novel Modes of Action

Influence of Heptapeptide (B1575542) Core Modifications on Biological Activity

The heptapeptide core is the fundamental scaffold of glycopeptide antibiotics, responsible for binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a crucial precursor in bacterial cell wall synthesis. acs.orgoup.com This interaction physically obstructs the enzymes involved in peptidoglycan cross-linking, leading to inhibition of cell growth. acs.org Modifications to this core can significantly alter binding affinity and, consequently, antibacterial efficacy.

For instance, the removal of the N-terminal amino acid from the heptapeptide core, creating a hexapeptide derivative, results in a dramatic reduction in both binding affinity for D-Ala-D-Ala and antibacterial activity. asm.orgnih.gov Specifically, the des-N-methylleucyl derivative of a related glycopeptide, LY264826 (chloroeremomycin or chloroorienticin A), demonstrated a 100-fold decrease in binding affinity and a nearly 200-fold decrease in inhibition of Micrococcus luteus. asm.orgnih.gov This highlights the critical role of the complete heptapeptide structure for potent antibacterial action.

Furthermore, alterations to the amino acids within the heptapeptide have been explored. Vancomycin-type antibiotics, which include chloroorienticins, are characterized by aliphatic amino acids at positions 1 and 3, distinguishing them from the ristocetin (B1679390) class which has aromatic amino acids in these positions. asm.org The specific amino acid composition and their cross-linked, rigid conformation are essential for creating the carboxylate-binding pocket that recognizes the D-Ala-D-Ala target. oup.com Any disruption to this pocket can negatively impact activity. researchgate.net

Role of Glycosylation Patterns in Antibacterial Efficacy

This compound's precursor, chloroeremomycin (also known as chloroorienticin A or LY264826), is distinguished from vancomycin (B549263) by the presence of a 4-epi-vancosamine sugar instead of vancosamine (B1196374) in the disaccharide at residue 4, and an additional 4-epi-vancosamine at residue 6. oup.comasm.orgnih.gov This additional sugar at residue 6 is believed to contribute to the four- to eight-fold greater antibacterial activity of chloroeremomycin compared to vancomycin against susceptible bacteria. oup.comasm.orgnih.govfrontiersin.org The 4-epi-vancosamine at residue 6 is thought to facilitate binding to the cell wall. frontiersin.org

The glycosylation pattern is also crucial for the dimerization of glycopeptide antibiotics, a process that enhances their binding affinity to the D-Ala-D-Ala target. oup.comacs.org The interactions between the disaccharides on residue 4 and the 4-epi-vancosamine on residue 6 contribute to the superior dimerization of chloroeremomycin compared to vancomycin. nih.gov This enhanced dimerization is a key factor in its heightened antibacterial activity. asm.org

Impact of Peripheral Substituents (e.g., Alkylation, Acylation)

The addition of peripheral substituents, particularly hydrophobic side chains through alkylation or acylation, has been a highly successful strategy for enhancing the antibacterial activity of chloroorienticin analogues, especially against resistant strains. oup.comasm.orgacs.org These modifications often target the amino group of the sugar moieties.

A prime example is oritavancin (B1663774), a semi-synthetic derivative of chloroeremomycin, which features an N-alkylated p-chlorophenylbenzyl group on the 4-epi-vancosamine of the disaccharide. oup.comacs.org This lipophilic side chain significantly enhances activity against vancomycin-resistant enterococci (VRE) and vancomycin-intermediate/resistant Staphylococcus aureus. acs.orgnih.gov The hydrophobic substituent is thought to augment dimerization and facilitate anchoring to the bacterial membrane, thereby increasing the local concentration of the antibiotic at its site of action. oup.comoup.com

Studies have shown a clear relationship between the length and nature of the alkyl side chain and antibacterial potency. oup.com For some derivatives, increasing the length of a hydrophobic side chain enhanced activity against E. faecium more than against S. aureus. oup.com This suggests that the optimal substituent can vary depending on the target pathogen. oup.com Doubly-modified derivatives, incorporating both hydrophobic and hydrophilic substituents, have also been synthesized, demonstrating potent activity against MRSA and VRE while also possessing good water solubility. researchgate.net

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of this compound and its analogues is intrinsically linked to their biological activity. The rigid, basket-like structure of the heptapeptide core is essential for creating the binding pocket that recognizes the D-Ala-D-Ala target. oup.com The specific arrangement of the peptide backbone and the cross-linked aromatic residues defines the shape and hydrogen-bonding capabilities of this pocket.

Dimerization is a key conformational event that significantly impacts antibacterial efficacy. oup.com Glycopeptides like chloroeremomycin have a strong tendency to self-associate and form homodimers in solution. oup.com This dimerization is driven by favorable interactions between the sugar moieties and the peptide backbone. nih.gov The dimeric form of the antibiotic presents two binding sites for D-Ala-D-Ala, leading to a cooperative binding effect and a much higher affinity for the bacterial cell wall precursor. acs.org The enhanced dimerization of chloroeremomycin compared to vancomycin is a major contributor to its superior activity. oup.comnih.gov The addition of hydrophobic side chains, as seen in oritavancin, further enhances this dimerization, leading to even greater potency. oup.com

Computational and Theoretical Approaches to SAR Elucidation

Computational and theoretical methods are increasingly being used to understand and predict the structure-activity relationships of glycopeptide antibiotics. researchgate.netnih.gov Molecular modeling and dynamics simulations can provide insights into the conformational preferences of these complex molecules and their interactions with their biological targets. researchgate.netpsu.edu

These computational approaches can be used to:

Analyze binding interactions: Model the docking of chloroorienticin analogues with the D-Ala-D-Ala and D-Ala-D-Lac (found in resistant bacteria) termini to understand the molecular basis of binding and resistance. researchgate.net

Predict the effects of modifications: Virtually screen potential new derivatives by predicting how changes to the heptapeptide core, glycosylation, or peripheral substituents will affect conformation, dimerization, and binding affinity. nih.gov

Rationalize experimental observations: For example, computational studies can help explain why certain lipophilic side chains lead to greater activity against specific bacterial strains. oup.comnih.gov

Develop Quantitative Structure-Activity Relationship (QSAR) models: These models correlate structural features of a series of compounds with their biological activity, allowing for the prediction of the potency of novel analogues. nih.gov

By combining computational insights with experimental data, researchers can more efficiently design and synthesize new chloroorienticin derivatives with improved antibacterial profiles.

Synthetic and Semisynthetic Approaches to Chloroorienticin E Derivatives

Chemical Synthesis of Glycopeptide Scaffolds

The total synthesis of glycopeptide antibiotic scaffolds is a formidable challenge due to their complex, three-dimensional structures, which include a heptapeptide (B1575542) backbone with multiple stereocenters and intricate cross-linking. While the total synthesis of complex glycopeptides like vancomycin (B549263) has been achieved, there is no reported total synthesis of chloroeremomycin (B1668801), a closely related compound to Chloroorienticin E. wikipedia.org This highlights the significant synthetic hurdles involved.

A recent advancement in the field is the development of a streamlined total synthesis of tetrachlorovancomycin, a new vancomycin analogue. This was achieved by introducing additional chloro substituents, which simplified the control of atropisomerism during the macrocyclization steps. The synthesis involved key steps such as a catalyst-controlled diastereoselective formation of the AB biaryl axis and simultaneous macrocyclizations of the CD and DE ring systems. nih.gov Such strategies, while not directly applied to this compound, represent the forefront of chemical synthesis in this class of molecules and could potentially be adapted for the synthesis of its scaffold or related structures in the future.

Semisynthetic Derivatization of Chloroorienticin B and Related Compounds

Semisynthetic modification of naturally occurring glycopeptides like Chloroorienticin B, which is structurally very similar to this compound, is a more common and practical approach to generate novel derivatives. These modifications target various parts of the molecule, including the peptide backbone, the carbohydrate moieties, and the terminal amino and carboxyl groups.

N-Alkylation and Aminomethylation Strategies

A significant focus of semisynthetic efforts has been the N-alkylation of the amino sugar moieties. For instance, reductive alkylation of the amino group on the disaccharide of LY264826 (also known as A82846B or Chloroorienticin A), a compound closely related to Chloroorienticin B, has yielded derivatives with potent activity against vancomycin-resistant enterococci (VRE). researchgate.net This strategy often involves the introduction of hydrophobic side chains.

To counteract the potential decrease in water solubility associated with hydrophobic modifications, a "doubly-modified" approach has been developed for Chloroorienticin B. This involves both the N-alkylation of the amino sugar with a hydrophobic group and the aminomethylation of the resorcinol (B1680541) ring of amino acid 7 with a hydrophilic substituent. researchgate.netnih.govntu.edu.sg This dual modification has been shown to produce derivatives with potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and VRE, while maintaining good water solubility. researchgate.netnih.gov For example, a derivative of Chloroorienticin B was first N-alkylated with (E)-4-(4-chlorostyryl)benzaldehyde and then subjected to aminomethylation, resulting in a compound with improved antibacterial activity. researchgate.net

Carbohydrate Moiety Modifications

Modifications of the carbohydrate units are crucial as these sugars play a significant role in the biological activity of glycopeptides. The removal of the L-4-epi-vancosamine from amino acid 4 of A82846B results in Chloroorienticin B. scribd.com Further hydrolysis of the D-glucose yields Chloroorienticin C. scribd.com

Enzymatic approaches have also been explored for carbohydrate modifications. Glycosyltransferases (Gtfs) involved in the biosynthesis of chloroeremomycin have been characterized and used for in vitro reconstitution of the antibiotic. nih.govpnas.org For instance, the glycosyltransferase GtfA transfers an L-4-epi-vancosamine to the β-OH-Tyr6 residue of the glycopeptide aglycone to produce Chloroorienticin B. nih.govebi.ac.uk The sequential action of GtfB, GtfA, and GtfC can reconstitute chloroeremomycin from the aglycone. nih.govpnas.org This enzymatic machinery offers a powerful tool for creating novel glycopeptide analogues with altered glycosylation patterns. While some of these enzymes show promiscuity in the sugars they can transfer, others are more selective. ebi.ac.uk

A patent has described the creation of various glycopeptide compounds where two or more connected sugars are attached to the aromatic ring of the fourth amino acid residue via an ether bond. google.com These modifications, including the attachment of a terminal β-D-galactosyl group, can be further chemically altered, for example, by forming an aminomethylene group from a terminal -CH₂OH. google.com

Peptide Chain Alterations

Alterations to the heptapeptide backbone of glycopeptides provide another avenue for creating novel derivatives. Solid-phase parallel synthesis has been employed to create a library of over 80 tripeptide derivatives at the C-terminus of Chloroorienticin B. researchgate.net In these studies, derivatives incorporating tryptophan and tyrosine residues demonstrated activity against VRE, while also matching the parent compound's activity against MRSA. researchgate.net

The amidation of the terminal carboxyl group of glycopeptides is a known modification that generally increases antibacterial activity. researchgate.net This strategy has been applied to vancomycin, leading to analogs with improved efficacy. researchgate.net Reductive hydrolysis of the peptide bond between amino acids 2 and 3 in teicoplanin has been achieved, yielding open pentapeptide derivatives which can serve as key intermediates for synthesizing new ring-closed derivatives. acs.org While not specifically reported for this compound, these approaches to modify the peptide chain are applicable to the broader glycopeptide class.

Combinatorial Library Approaches for Novel Glycopeptide Analogues

Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of compounds, which can then be screened for desired biological activities. muni.czijpsr.comresearchgate.net This approach can be applied to natural products like glycopeptides in two main ways: the total synthesis of natural product-like libraries or the use of a natural product scaffold for derivatization. scielo.br

For glycopeptides, the complex core structure makes them attractive scaffolds for creating combinatorial libraries. scielo.br Methodologies such as the "split and mix" synthesis on solid support allow for the exponential creation of a vast number of peptide sequences. researchgate.net For example, a library of tripeptide derivatives of Chloroorienticin B was generated using solid-phase parallel synthesis, a technique that facilitates the rapid creation of many compounds in parallel. researchgate.net This led to the identification of derivatives with enhanced activity against resistant bacteria. researchgate.net While the application of large-scale combinatorial libraries specifically for this compound has not been extensively reported, the principles have been demonstrated with related glycopeptides and represent a viable strategy for future drug discovery efforts.

Synthetic Biology and Pathway Engineering for Chemical Diversity Generation

Synthetic biology and the engineering of biosynthetic pathways provide an alternative to traditional chemical synthesis for generating molecular diversity. acs.org This approach involves the heterologous expression of biosynthetic gene clusters (BGCs) in well-characterized host organisms, such as Streptomyces coelicolor or Escherichia coli, and the subsequent manipulation of these pathways. acs.orgnih.govoup.compnas.org

The large size of glycopeptide BGCs presents a challenge for cloning and expression. nih.gov However, techniques like λ-RED recombination-mediated assembly have been used to reconstitute entire BGCs, such as the one for complestatin, in a heterologous host. nih.gov Deletion of specific genes within the cluster, for instance, those encoding cytochrome P450 monooxygenases, can lead to the production of novel analogues. nih.gov

A "minimal" teicoplanin-class glycopeptide scaffold has been expressed in an optimized S. coelicolor strain. acs.org By introducing a variety of scaffold-modifying enzymes from different glycopeptide BGCs, researchers were able to generate 15 different molecules, nine of which were previously unreported. acs.org Some of these novel compounds showed activity against glycopeptide-resistant bacteria. acs.org This "plug-and-play" approach, where tailoring enzymes are combined in new ways, establishes a powerful platform for generating chemical diversity. researchgate.net Furthermore, engineering regulatory genes, such as StrR-like pathway-specific regulators, can be used to enhance the production of glycopeptides in heterologous hosts. mdpi.com These synthetic biology strategies hold immense potential for the discovery and development of new this compound derivatives. frontiersin.orgmpg.denih.gov

Molecular Mechanisms of Bacterial Resistance and Overcoming Strategies

Analysis of Vancomycin-Resistance Mechanisms and their Relevance to Chloroorienticin E

Vancomycin (B549263) resistance, particularly in enterococci, poses a significant clinical challenge. The most prevalent and high-level resistance mechanisms are encoded by the vanA and vanB gene clusters. These genes orchestrate a modification of the antibiotic's target. Vancomycin's mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which inhibits the transglycosylation and transpeptidation steps of cell wall synthesis, ultimately leading to cell death.

In resistant strains, a multi-enzyme pathway alters this target. The terminal D-Ala-D-Ala is replaced with D-alanyl-D-lactate (D-Ala-D-Lac) in VanA and VanB-type resistance. This substitution, resulting from the replacement of an amide bond with an ester bond, eliminates a critical hydrogen bond interaction with the glycopeptide antibiotic. This leads to a 1,000-fold reduction in binding affinity, rendering vancomycin ineffective at clinically achievable concentrations. The vanA operon confers high-level, inducible resistance to both vancomycin and teicoplanin, while the vanB operon typically confers inducible resistance to vancomycin only.

This compound, also known as chloroorienticin A or LY264826, is a glycopeptide antibiotic that, like vancomycin, inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. While it is approximately four to eight times more active than vancomycin against susceptible bacteria, its activity against vancomycin-resistant enterococci (VRE) is too low to be clinically significant on its own. The relevance of this compound lies in its role as a scaffold for creating powerful semi-synthetic derivatives that can overcome these well-established resistance mechanisms.

Development of Derivatives Active Against Resistant Strains (e.g., VRE, MRSA)

The limitations of natural glycopeptides like this compound against resistant strains have driven the development of semi-synthetic derivatives. The most prominent of these is oritavancin (B1663774), a lipoglycopeptide derived from a chloroeremomycin (B1668801) compound (a related glycopeptide also referred to as chloroorienticin A). Oritavancin was created by adding a hydrophobic 4'-(p-chlorophenyl)benzyl group to the amino sugar of the parent molecule.

This structural modification confers potent bactericidal activity against a wide spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and, crucially, vancomycin-resistant enterococci (VRE) expressing both VanA and VanB resistance types. Oritavancin demonstrates significantly lower minimum inhibitory concentrations (MICs) against these resistant strains compared to vancomycin.

Research has also explored modifications of other related compounds. For instance, a series of N-alkylated and aminomethylated derivatives of chloroorienticin B were synthesized. The resulting doubly-modified derivatives, which incorporated both hydrophobic and hydrophilic substituents, showed powerful antibacterial activity against MRSA and VRE while also having considerable water solubility. Further modifications to the C-terminus of chloroorienticin B derivatives with tripeptide chains containing tryptophan and tyrosine residues also yielded compounds with potent activity against VRE.

| Organism | Resistance Phenotype | Oritavancin MIC₅₀ (µg/mL) | Oritavancin MIC₉₀ (µg/mL) |

| E. faecalis | Vancomycin-Susceptible | 0.015 | 0.03 |

| E. faecalis | VanB | 0.015 | 0.015 |

| E. faecalis | VanA | 0.25 | 0.5 |

| E. faecium | Vancomycin-Susceptible | ≤0.008 | ≤0.008 |

| E. faecium | VanB | ≤0.008 | ≤0.008 |

| E. faecium | VanA | 0.03 | 0.06 |

| Data sourced from a 2009-2010 study on bacteremic clinical isolates. |

Investigation of Resistance Acquisition and Stability to this compound Analogues

A critical aspect of developing new antibiotics is their resilience to the evolution of new resistance mechanisms. Acquired resistance can develop through various means, including mutations in existing bacterial genes or the horizontal gene transfer of resistance-conferring elements like plasmids and transposons. The emergence of resistance to newer agents like linezolid (B1675486) and daptomycin (B549167) underscores the need for antibiotics with durable activity.

Investigations into analogues of this compound have shown promise in this area. While oritavancin can induce the expression of van resistance genes at subinhibitory concentrations, this induction is considered weak. This suggests a lower potential for the rapid selection of highly resistant populations compared to older glycopeptides.

More advanced molecular designs aim to create antibiotics that are even less prone to resistance. For example, novel "shapeshifting" vancomycin dimers have been synthesized that show a low propensity for the acquisition of resistance in enterococci. This suggests that these new classes of antibiotics may exhibit more durable antimicrobial activity. The stability of resistance is often linked to the antibiotic's mechanism of action. By having multiple mechanisms, as is the case with oritavancin, the likelihood of a single bacterial modification conferring high-level resistance is reduced. The development of resistance to some antibiotics can be amplified by prolonged exposure to subinhibitory concentrations, a factor that must be considered in the clinical application of any new agent.

Preclinical Investigations into Overcoming Resistance through Molecular Design

Preclinical research has elucidated the molecular strategies that allow this compound derivatives to overcome established resistance mechanisms. The key innovation is the incorporation of a hydrophobic side chain, which confers a dual mechanism of action that circumvents the D-Ala-D-Lac modification.

Firstly, the hydrophobic side

Advanced Analytical Methodologies in Chloroorienticin E Research

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components within a mixture. longdom.orgwikipedia.org Its high resolution and sensitivity make it an ideal method for determining the purity of pharmaceutical compounds and verifying their identity. moravek.comgd3services.com The principle of HPLC involves pumping a sample mixture or analyte in a solvent, known as the mobile phase, at high pressure through a column packed with a solid adsorbent material, the stationary phase. wikipedia.org Each component in the sample interacts with the stationary phase differently, causing them to elute from the column at different times (retention times), thereby allowing for their separation and quantification. wikipedia.org

In the context of glycopeptide antibiotic research, Reverse-Phase HPLC (RP-HPLC) is frequently utilized to monitor the progress of enzymatic and chemical syntheses and to isolate and purify the desired products. For instance, in studies involving the enzymatic reconstitution of chloroeremomycin (B1668801), a compound closely related to Chloroorienticin E, RP-HPLC is the primary method for tracking the conversion of precursors. nih.govresearchgate.net The appearance of new peaks in the chromatogram signifies the successful glycosylation steps leading to the formation of intermediates like Chloroorienticin B and the final product. nih.gov

The conditions for such analyses are meticulously optimized to achieve clear separation of structurally similar compounds. A typical setup for analyzing these glycopeptides is detailed in the table below.

| Parameter | Description | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Mobile Phase | A gradient of acetonitrile (B52724) (CH₃CN) in water with 0.1% trifluoroacetic acid (TFA). | nih.gov |

| Gradient | 10–30% CH₃CN over 20 minutes. | nih.gov |

| Detection | UV-Vis Spectroscopy is commonly used to detect the eluting compounds. | longdom.org |

| Application | Monitoring reaction progress, assessing purity, and isolating products. | nih.govresearchgate.net |

This analytical control is crucial for ensuring the integrity of the final compound and for understanding the efficiency and specificity of the biosynthetic pathways involved.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight information and crucial data for structural elucidation. wikipedia.org When coupled with a soft ionization technique like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI), MS can analyze large, non-volatile biomolecules like this compound with high precision. nih.govicm.edu.pl

In the biosynthetic studies of related glycopeptides, MALDI-TOF MS has been instrumental in confirming the identity of key intermediates. By analyzing the molecular weight of products formed in enzymatic reactions, researchers can verify that the correct sugar moieties have been attached to the peptide core. nih.gov For example, the formation of Chloroorienticin B and Chloroorienticin C was confirmed by matching their measured molecular ions to the calculated masses. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) or post-source decay analysis provides detailed structural information through fragmentation. savemyexams.comlibretexts.org The parent ion is fragmented, and the resulting pattern of daughter ions serves as a molecular fingerprint. libretexts.org The analysis of these fragments helps to confirm the sequence and connectivity of the amino acids and sugar residues. In the analysis of enzymatically synthesized chloroeremomycin, post-source decay mass analysis revealed a fragment ion with a mass corresponding to that of Chloroorienticin C, confirming the structural assembly of the molecule. nih.govresearchgate.net

| Compound/Fragment | Analysis Type | Calculated Mass (M+H⁺) | Measured Mass (M+H⁺) | Significance | Reference |

| Chloroorienticin C | MALDI-TOF MS | 1288.1 Da | 1287.5 Da | Confirms identity of a key biosynthetic intermediate. | nih.gov |

| Chloroorienticin B | MALDI-TOF MS | 1450.3 Da | 1450.2 Da | Confirms the addition of a second sugar moiety. | nih.gov |

| Chloroeremomycin | MALDI-TOF MS | 1592.4 Da | 1592.9 Da | Confirms the identity of the final reconstituted product. | nih.gov |

| Fragment | Post-Source Decay Mass Analysis | 1288.1 Da (as Chloroorienticin C) | 1287.5 Da | Confirms the loss of a glucose unit from chloroeremomycin, validating the structure. | nih.gov |

These MS-based findings are critical for unequivocally proving the structure of newly synthesized or isolated glycopeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed, atomic-resolution structural and conformational analysis of molecules in solution or the solid state. cas.czwikipedia.org The method is non-destructive and provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.orgmdpi.com For complex structures like this compound, multi-dimensional NMR experiments are essential.

While specific NMR data for this compound is not widely published, extensive studies on its parent compound, chloroeremomycin, and other closely related glycopeptides demonstrate the power of this technique. oup.comoup.com One-dimensional (1D) ¹H NMR can confirm the presence of specific functional groups and provide insights into molecular interactions. For instance, ¹H NMR studies were used to confirm that the hydrophobic alkyl side chains of chloroeremomycin derivatives interact directly with membrane-like structures, a key factor in their enhanced antibiotic activity. oup.comoup.com

For complete three-dimensional structure determination, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks to establish atom connectivity, while NOESY (Nuclear Overhauser Effect Spectroscopy) measures through-space interactions between protons that are close to each other, providing distance constraints used to calculate the 3D fold of the molecule. rcsb.org The structure of an asymmetric dimer of the glycopeptide antibiotic A82846B complexed with its target cell-wall fragment was successfully determined using this approach, relying on hundreds of experimental constraints derived from NMR data. rcsb.org Such studies are vital for understanding the molecule's conformation and its mechanism of action at a molecular level.

| NMR Technique | Information Obtained | Application in Glycopeptide Research | Reference |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Used to confirm the interaction of chloroeremomycin derivatives with membrane structures. | oup.comoup.com |

| COSY | Identifies protons that are coupled through chemical bonds (J-coupling). | Used to establish the spin systems of individual amino acid and sugar residues. | rcsb.org |

| NOESY | Identifies protons that are close in space (< 5 Å), irrespective of bonding. | Provides inter-proton distance restraints crucial for calculating the three-dimensional structure and conformation of the peptide backbone and its orientation relative to the sugar moieties. | rcsb.org |

The application of these advanced NMR methodologies is fundamental to building a complete picture of this compound's structure and its conformational dynamics, which are intrinsically linked to its biological function.

Future Directions and Emerging Research Avenues for Chloroorienticin E

Deeper Elucidation of Underexplored Biosynthetic Steps and Regulatory Mechanisms

The biosynthesis of Chloroorienticin E, like other vancomycin-class glycopeptides, is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) assembly line and a suite of tailoring enzymes. wikipedia.orgnih.gov The heptapeptide (B1575542) backbone is assembled from amino acid precursors, some of which are non-proteinogenic and require dedicated biosynthetic pathways themselves. mdpi.com Following the assembly of the linear peptide, a series of post-translational modifications, including oxidative cross-linking, chlorination, and glycosylation, are essential for the maturation of the final bioactive compound. wikipedia.org

While the general framework of chloroeremomycin (B1668801) (the parent compound of this compound) biosynthesis is established, several aspects remain underexplored. The precise timing and interplay of the various tailoring enzymes—such as the P450 monooxygenases (OxyA-C) responsible for the characteristic cross-linked structure and the halogenases that add chlorine atoms—are not fully understood. wikipedia.orgpnas.org Furthermore, the specificities and catalytic mechanisms of the glycosyltransferases (Gtfs) involved in attaching sugar moieties, particularly GtfA which transfers an l-4-epi-vancosamine to the heptapeptide core, continue to be areas of active investigation. nih.govnih.govpnas.org

The regulatory networks governing the expression of the this compound biosynthetic gene cluster also warrant deeper investigation. In many glycopeptide producers, StrR-like and LuxR-like regulators play a crucial role in controlling antibiotic production. mdpi.comfrontiersin.org A more profound understanding of these regulatory circuits, including the signals they respond to and the specific promoters they target, could be leveraged to enhance the production of this compound and its derivatives through metabolic engineering. mdpi.com

Rational Design and Synthesis of Next-Generation Glycopeptide Architectures

The scaffold of this compound offers a promising starting point for the rational design and synthesis of novel glycopeptide antibiotics with improved properties. Semisynthetic modifications of related glycopeptides have already yielded clinically successful drugs like oritavancin (B1663774), a derivative of chloroeremomycin. wikipedia.org Future research in this area is focused on several key strategies:

Modification of Peripheral Substituents: The sugar moieties and the N- and C-termini of the peptide backbone are amenable to chemical modification. nih.govacs.org Altering these groups can influence the compound's solubility, pharmacokinetic properties, and target-binding affinity. For instance, the addition of hydrophobic side chains to the sugar residues has been shown to enhance antibacterial activity by promoting dimerization and membrane anchoring. nih.gov

Development of Hybrid Antibiotics: The conjugation of the this compound scaffold with other antimicrobial agents, such as β-lactams or other classes of peptides, is a promising approach to create hybrid molecules with dual mechanisms of action. nih.gov This can potentially overcome existing resistance mechanisms and broaden the spectrum of activity.

Membrane-Targeting Strategies: Incorporating lipophilic and cationic moieties into the glycopeptide structure can enhance its localization to the bacterial membrane, where its target, Lipid II, resides. nih.govacs.org This increases the effective concentration of the antibiotic at the site of action, leading to improved potency.

The synthesis of libraries of this compound analogs, followed by rigorous structure-activity relationship (SAR) studies, will be crucial in identifying modifications that lead to enhanced efficacy against resistant pathogens. researchgate.netresearchgate.net

Multidisciplinary Research Integrating Synthetic Chemistry, Chemical Biology, and Microbiology

Addressing the challenges of antibiotic resistance and developing new drugs based on complex natural products like this compound necessitates a multidisciplinary approach. researchgate.netmdpi.com The integration of synthetic chemistry, chemical biology, and microbiology is creating powerful new synergies in antibiotic research. mdpi.com

Synthetic biology platforms are being developed to heterologously express the biosynthetic gene clusters of glycopeptides in more tractable host organisms. oup.commcmaster.caresearchgate.net This can facilitate the production of not only the natural product but also novel analogs through genetic engineering of the biosynthetic pathway. acs.orgfrontiersin.org

Chemical biology provides tools and techniques to probe the mechanism of action of this compound and its derivatives. This includes the use of chemical probes to identify cellular targets and resistance mechanisms.

Synthetic chemistry enables the creation of novel glycopeptide derivatives that are not accessible through biological methods alone. Chemoenzymatic approaches, which combine the power of chemical synthesis with the specificity of enzymatic catalysts, are particularly promising for the efficient generation of new analogs. nih.gov

Collaborative projects that bring together experts from these diverse fields are essential for translating fundamental discoveries in the biosynthesis and mechanism of action of this compound into tangible therapeutic candidates. flemingfund.orgflemingfund.orgnih.gov

Advanced Computational Modeling for Predictive Compound Design and Target Interaction Studies

Advanced computational modeling has emerged as a powerful tool in modern drug discovery, and its application to glycopeptide antibiotics like this compound holds immense promise. jpiamr.eusymbiosisonlinepublishing.com These in silico methods can accelerate the design and development process by providing valuable insights into the molecular interactions that govern antibiotic activity.

Molecular Dynamics (MD) Simulations: MD simulations are being used to study the binding of glycopeptides to their bacterial cell wall target, Lipid II, at an atomic level. researchgate.netosti.govosti.govfigshare.com These simulations can reveal the key interactions responsible for binding affinity and can help to explain the enhanced activity of certain derivatives, such as oritavancin. researchgate.netosti.gov By understanding these interactions in detail, researchers can design new modifications to the this compound scaffold that are predicted to have improved binding and, consequently, greater potency.

Predictive Compound Design: Computational approaches can be used to predict the properties of novel this compound derivatives before they are synthesized. This includes predicting their antibacterial activity, pharmacokinetic properties, and potential for toxicity. By screening virtual libraries of compounds, researchers can prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

Target Interaction Studies: Computational docking can be used to model the interaction of this compound and its analogs with various bacterial proteins, helping to identify potential secondary targets or resistance mechanisms. symbiosisonlinepublishing.com This information is invaluable for understanding the full spectrum of a compound's biological activity.

The continued development and application of these advanced computational methods will undoubtedly play a pivotal role in the future of this compound research, guiding the design of the next generation of glycopeptide antibiotics.

Q & A

Q. What methodologies are recommended for structural characterization of Chloroorienticin E?

Q. How can researchers optimize the synthesis of this compound?

Synthesis protocols should prioritize modular peptide assembly and glycosylation efficiency:

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry for heptapeptide backbone assembly .

- Glycosylation : Employ enzymatic methods (e.g., glycosyltransferases) for site-specific sugar attachment, referencing Chloroorienticin B synthase mechanisms .

- Critical Parameters : Monitor reaction temperature (20–25°C), pH (6.5–7.5), and enzyme-to-substrate ratios .

Q. What strategies ensure reproducibility in bioactivity assays for this compound?

Standardize assays using:

- Minimum Inhibitory Concentration (MIC) Tests : Follow CLSI guidelines with triplicate measurements .

- Control Groups : Include vancomycin as a positive control for glycopeptide antibiotics .

- Data Reporting : Document growth conditions (e.g., Mueller-Hinton broth, 37°C) and endpoint criteria (e.g., OD₆₀₀ thresholds) .

Q. How should literature reviews on this compound be structured to identify research gaps?

Use systematic frameworks:

- Database Searches : SciFinder, PubMed, and Web of Science with keywords like "glycopeptide antibiotics" AND "biosynthesis" .

- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details .

- Gap Analysis : Tabulate existing findings (e.g., Table: "Known Modifications of Chloroorienticin Analogs") to highlight understudied areas like resistance mechanisms .

Q. What are best practices for ensuring data reproducibility in this compound studies?

- Detailed Protocols : Publish step-by-step methods in main manuscripts or supplementary materials .

- Raw Data Deposition : Share spectra, chromatograms, and assay datasets in repositories like Zenodo .

- Replication Studies : Collaborate with independent labs to validate bioactivity claims .

Advanced Research Questions

Q. How can contradictory reports on this compound’s antimicrobial efficacy be resolved?

Address discrepancies through:

- Meta-Analysis : Pool data from multiple studies to assess effect sizes and heterogeneity .

- Experimental Replication : Repeat assays under identical conditions (e.g., pH, inoculum size) .

- Strain-Specific Analysis : Test efficacy against isogenic bacterial strains with varying resistance gene profiles .

Q. What mechanistic approaches elucidate this compound’s target interactions?

Combine biochemical and genetic tools:

Q. How do resistance mutations affect this compound’s activity?

Investigate using:

- Whole-Genome Sequencing : Identify SNPs in clinical isolates with reduced susceptibility .

- Enzymatic Profiling : Test if resistance alters peptidoglycan crosslinking efficiency .

- Molecular Dynamics Simulations : Model drug-enzyme interactions to predict mutation impacts .

Q. What methodologies support structure-activity relationship (SAR) studies of this compound analogs?

- Chemical Modifications : Synthesize derivatives with altered sugar moieties or peptide residues .

- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding affinity changes .

- Correlation Analysis : Plot bioactivity (e.g., MIC) against structural parameters (e.g., logP, H-bond donors) .

Q. How can researchers design comparative studies between this compound and newer glycopeptides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.